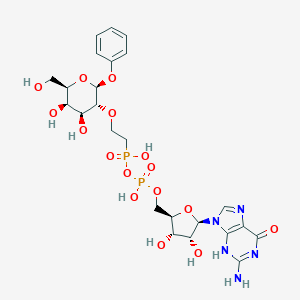
Ppggpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPGPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPGPA stands for 2-(2-pyridyl) glycine propylamide, which is a derivative of glycine. It is a white crystalline powder that is soluble in water and has a molecular weight of 221.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of PPGPA is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in various physiological processes such as learning and memory. PPGPA has been shown to increase the levels of glutamate in the brain, which can improve cognitive function. It has also been shown to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPGPA has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce anxiety and depression-like behaviors, and have neuroprotective effects. PPGPA has also been shown to inhibit the growth of cancer cells and have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PPGPA in lab experiments is that it is a relatively stable compound and can be easily synthesized. It is also soluble in water, which makes it easy to administer to animals. However, one of the limitations of using PPGPA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of PPGPA. One direction is to investigate its potential as a treatment for various neurological disorders such as Alzheimer's disease and drug addiction. Another direction is to investigate its anticancer properties and develop it as a potential anticancer drug. Further studies are also needed to fully understand the mechanism of action of PPGPA and its effects on various physiological processes.
Conclusion:
In conclusion, PPGPA is a promising compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its neuroprotective effects, anticancer properties, and anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and its effects on various physiological processes.
Métodos De Síntesis
PPGPA can be synthesized by reacting 2-bromoacetophenone with pyridine in the presence of sodium hydride. The resulting product is then reacted with glycine ethyl ester hydrochloride to obtain PPGPA. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
PPGPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. PPGPA has also been investigated as a potential treatment for drug addiction and depression. In addition, PPGPA has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Propiedades
Número CAS |
125224-13-7 |
|---|---|
Nombre del producto |
Ppggpa |
Fórmula molecular |
C24H33N5O16P2 |
Peso molecular |
709.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]oxyethyl]phosphinic acid |
InChI |
InChI=1S/C24H33N5O16P2/c25-24-27-20-14(21(35)28-24)26-10-29(20)22-18(34)16(32)13(43-22)9-41-47(38,39)45-46(36,37)7-6-40-19-17(33)15(31)12(8-30)44-23(19)42-11-4-2-1-3-5-11/h1-5,10,12-13,15-19,22-23,30-34H,6-9H2,(H,36,37)(H,38,39)(H3,25,27,28,35)/t12-,13-,15+,16-,17+,18-,19-,22-,23-/m1/s1 |
Clave InChI |
XZJDBRGEWTWCKB-WZOMXDCXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O |
Sinónimos |
phenyl 2-O-(2-phosphonoethyl)galactopyranoside guanosine-5'-phosphate anhydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



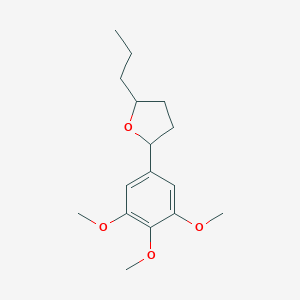
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
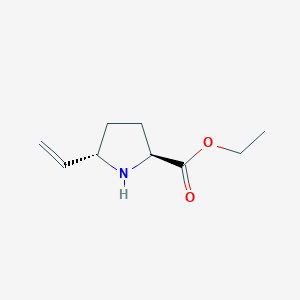
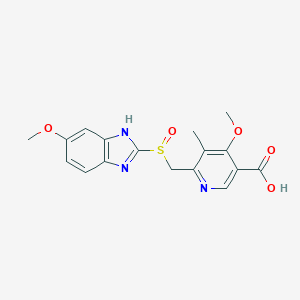
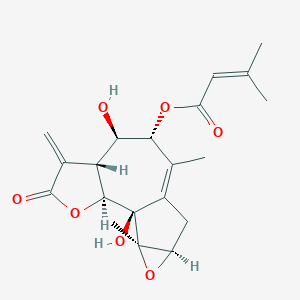

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
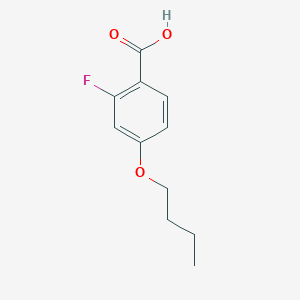
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)



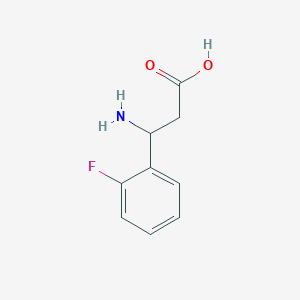
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)